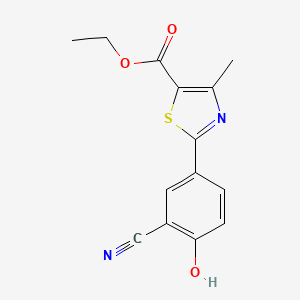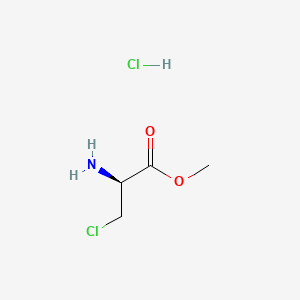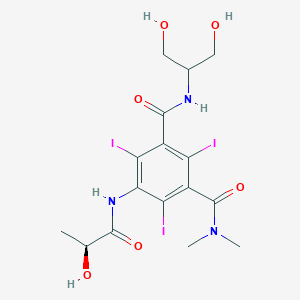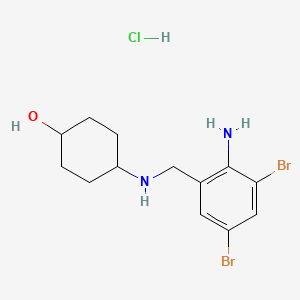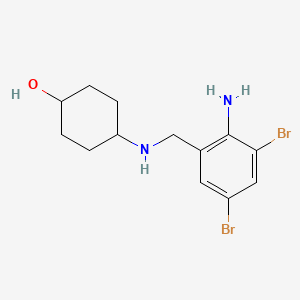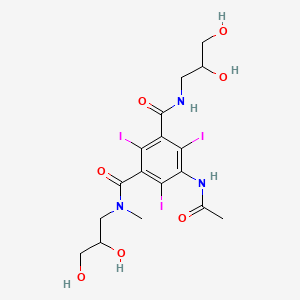
Acotiamida Impureza 6 Maleato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acotiamide Impurity 6 Maleate is an impurity of Acotiamide . Acotiamide is a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Synthesis Analysis
The synthesis of Acotiamide involves a total of 10 steps of reaction, purification, and salt formation . The main raw materials used are 2, 4, 5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N, N-diisopropylethylenediamine .Molecular Structure Analysis
The molecular formula of Acotiamide Impurity 6 Maleate is C26H36N4O9S . Its molecular weight is 580.65 .Aplicaciones Científicas De Investigación
1. Tratamiento de la obstrucción del flujo de salida de la unión esofagogástrica (EGJOO) La acotiamida se ha utilizado en el tratamiento de la EGJOO {svg_1}. La causa subyacente de la EGJOO es una alteración de la respuesta de acomodación del esfínter esofágico inferior (EEI) {svg_2}. La acotiamida, un agente procinético, mejora la acomodación gástrica deteriorada en la dispepsia funcional, y se ha encontrado que es eficaz en el tratamiento de pacientes con EGJOO {svg_3}.
Mejora de la acomodación del EEI
Se ha encontrado que la acotiamida mejora la acomodación del EEI deteriorada {svg_4}. Esto es particularmente beneficioso en el tratamiento de pacientes con EGJOO, donde la acomodación deteriorada del EEI es una patogenia subyacente clave {svg_5}.
3. Reducción de la presión de relajación integrada (IRP) Se ha observado que la acotiamida reduce el nivel de IRP al disminuir tanto la presión basal del EEI como la respuesta de acomodación del EEI {svg_6}. Esta reducción en el nivel de IRP es un efecto de tratamiento clave en pacientes con EGJOO {svg_7}.
Tratamiento de la disfagia
La disfagia, o dificultad para tragar, es un síntoma clave que debe evaluarse y tratarse en pacientes con EGJOO {svg_8}. Se ha informado que la acotiamida mejora significativamente la disfagia en pacientes donde la EGJOO se normalizó {svg_9}.
Tratamiento de la dispepsia funcional
La acotiamida se ha utilizado en ensayos que estudian el tratamiento de la dispepsia funcional {svg_10}. Como agente procinético, mejora la acomodación gástrica deteriorada, lo cual es beneficioso en el tratamiento de la dispepsia funcional {svg_11}.
Inhibición de la acetilcolinesterasa
La acotiamida actúa como un inhibidor de la acetilcolinesterasa {svg_12}. Esta propiedad es beneficiosa en diversas afecciones neurológicas donde se utilizan inhibidores de la acetilcolinesterasa {svg_13}.
Mecanismo De Acción
Target of Action
Acotiamide primarily targets the muscarinic M1 and M2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .
Mode of Action
Acotiamide acts as an acetylcholinesterase inhibitor . It inhibits acetylcholine-induced activation of muscarinic M1 and M2 receptors, resulting in enhanced acetylcholine release . This interaction leads to changes in the activity of these receptors and influences the overall function of the gastrointestinal system .
Biochemical Pathways
The primary biochemical pathway affected by Acotiamide involves the modulation of acetylcholine activity in the gastrointestinal system . By inhibiting acetylcholinesterase, Acotiamide increases the availability of acetylcholine, a neurotransmitter that plays a key role in the contraction of smooth muscles in the gastrointestinal tract .
Pharmacokinetics
Acotiamide, the parent compound, is known to be metabolized by ugt1a8 and 1a9 . More research is needed to determine the pharmacokinetic properties of Acotiamide Impurity 6 Maleate.
Result of Action
The primary result of Acotiamide’s action is the promotion of gastrointestinal motility . This can lead to an improvement in symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .
Safety and Hazards
Direcciones Futuras
Acotiamide has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia . It was the world’s first drug approved for the treatment of functional dyspepsia . The future directions of Acotiamide and its impurities could involve further clinical trials and studies to explore its effectiveness and potential other uses.
Análisis Bioquímico
Biochemical Properties
Acotiamide acts as an acetylcholinesterase inhibitor . This means that it interacts with the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions . This interaction enhances the release of acetylcholine .
Cellular Effects
The effects of Acotiamide Impurity 6 Maleate on cells are not fully understood. Acotiamide, the parent compound, has been shown to influence cell function by modulating the activity of acetylcholinesterase . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of Acotiamide Impurity 6 Maleate is not well-studied. Acotiamide, the parent compound, exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase . This leads to an increase in the concentration of acetylcholine, which can then bind to and activate muscarinic receptors .
Temporal Effects in Laboratory Settings
The temporal effects of Acotiamide Impurity 6 Maleate in laboratory settings are not well-documented. Acotiamide, the parent compound, has been shown to have significant effects on gastric accommodation and gastric emptying over a period of 2 weeks .
Metabolic Pathways
The metabolic pathways involving Acotiamide Impurity 6 Maleate are not well-studied. Acotiamide, the parent compound, is metabolized by UGT1A8 and 1A9 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acotiamide Impurity 6 Maleate involves the reaction of Acotiamide with Maleic acid to form the maleate salt of Acotiamide Impurity 6.", "Starting Materials": [ "Acotiamide", "Maleic acid" ], "Reaction": [ "Step 1: Dissolve Acotiamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add Maleic acid to the solution and stir the mixture for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash it with the same solvent.", "Step 4: Dry the product under vacuum to obtain Acotiamide Impurity 6 Maleate as a white solid." ] } | |
Número CAS |
185103-81-5 |
Fórmula molecular |
C26H36N4O9S |
Peso molecular |
580.653 |
InChI |
InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
YKSFNGAJFVKGIY-BTJKTKAUSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


